molecular formula C15H15N5O2 B13865885 Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate

Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B13865885
M. Wt: 297.31 g/mol
InChI Key: BJUQZGYROXUISP-UHFFFAOYSA-N
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Description

Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a fused ring system that includes pyrimidine, pyrazole, and pyridine rings, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of precursor compounds. One common method involves the reaction of ethyl cyanoacetate with diethyl malonate and malononitrile under solvent-free conditions or in dimethylformamide (DMF) with a piperidine catalyst . This reaction proceeds through a series of steps including condensation, cyclization, and esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to altered cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate stands out due to its unique combination of pyrimidine, pyrazole, and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H15N5O2/c1-4-22-14(21)11-8-9(2)18-13-12(11)10(3)19-20(13)15-16-6-5-7-17-15/h5-8H,4H2,1-3H3

InChI Key

BJUQZGYROXUISP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NN(C2=NC(=C1)C)C3=NC=CC=N3)C

Origin of Product

United States

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